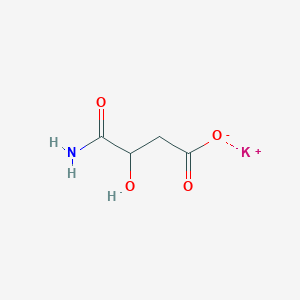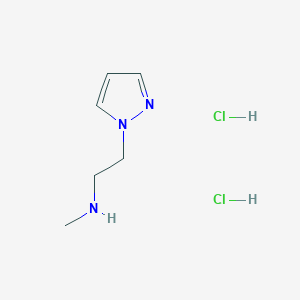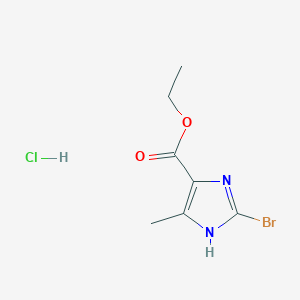
ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate hydrochloride
Overview
Description
Ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate hydrochloride is a chemical compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring. This specific compound is characterized by the presence of a bromine atom, a methyl group, and an ethyl ester group, making it a versatile intermediate in organic synthesis.
Mechanism of Action
Target of Action
Ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate hydrochloride is a compound with a significant heterocyclic structure Imidazole derivatives, to which this compound belongs, are known to interact with a broad range of biological targets .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to a wide range of biological activities .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways, contributing to their diverse biological activities .
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can impact their bioavailability .
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Analysis
Biochemical Properties
Ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s bromine atom is particularly reactive, allowing it to form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity . This interaction can alter the function of these biomolecules, impacting various biochemical processes.
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate signaling pathways by interacting with key signaling proteins, leading to altered cellular responses. Additionally, it can influence gene expression by binding to DNA or interacting with transcription factors, resulting in changes in the transcriptional activity of specific genes . These effects can lead to alterations in cellular metabolism, impacting cell growth, differentiation, and survival.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, through its reactive bromine atom. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. For instance, the compound may inhibit an enzyme by forming a covalent bond with its active site, preventing substrate binding and subsequent catalytic activity . Additionally, this compound can influence gene expression by interacting with transcription factors or DNA, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound can result in cumulative effects on cellular function, including alterations in cell signaling, gene expression, and metabolism.
Preparation Methods
The synthesis of ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-methylimidazole, which is then brominated to introduce the bromine atom at the 2-position.
Bromination: The bromination reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetonitrile.
Esterification: The brominated intermediate is then subjected to esterification with ethyl chloroformate to form the ethyl ester group at the 5-position.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, reaction time, and the use of catalysts.
Chemical Reactions Analysis
Ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, to form new derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding 4-methyl-1H-imidazole-5-carboxylate derivatives.
Oxidation Reactions: Oxidation can be performed to introduce additional functional groups or modify existing ones.
Common reagents and conditions used in these reactions include:
Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.
Reducing Agents: Hydrogen gas with a palladium catalyst for reduction reactions.
Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.
Major products formed from these reactions depend on the specific reagents and conditions used, leading to a variety of substituted imidazole derivatives.
Scientific Research Applications
Ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate hydrochloride has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological targets.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is utilized in the production of specialty chemicals and materials, such as dyes and catalysts.
Comparison with Similar Compounds
Ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate hydrochloride can be compared with other similar compounds, such as:
Ethyl 2-chloro-4-methyl-1H-imidazole-5-carboxylate: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.
Methyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester, affecting its solubility and reactivity.
2-Bromo-4-methyl-1H-imidazole-5-carboxylic acid: Lacks the ester group, resulting in different chemical properties and applications.
Properties
IUPAC Name |
ethyl 2-bromo-5-methyl-1H-imidazole-4-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O2.ClH/c1-3-12-6(11)5-4(2)9-7(8)10-5;/h3H2,1-2H3,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYYPCLCQZLRSED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=N1)Br)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



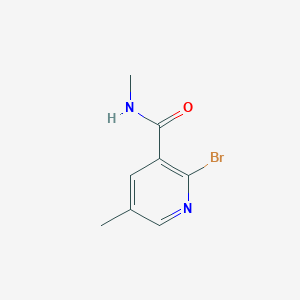

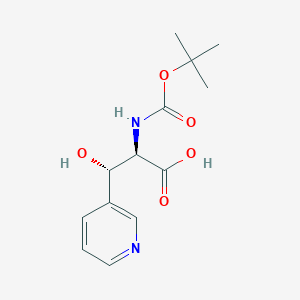

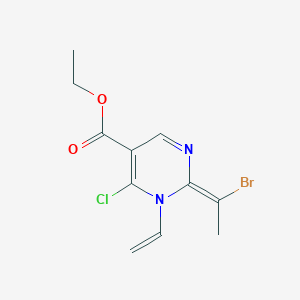
![[1-(Morpholin-4-ylcarbonyl)propyl]amine hydrochloride](/img/structure/B1405720.png)
![Sodium 2-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]acetate](/img/structure/B1405723.png)
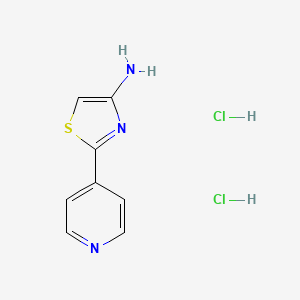
![2-Ethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride](/img/structure/B1405725.png)
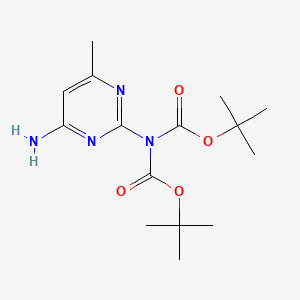
![2-[5-(4-Fluorobenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride](/img/structure/B1405728.png)
